2-cyclopentylideneacetonitrile

Description

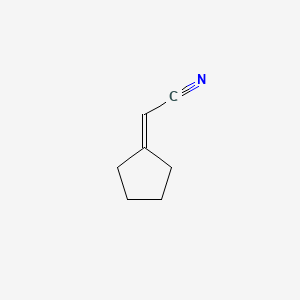

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAYRSBMBDMJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205940 | |

| Record name | Cyclopentylideneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-88-7 | |

| Record name | 2-Cyclopentylideneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5732-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylideneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylideneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylideneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYLIDENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A7LQ6VP7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-cyclopentylideneacetonitrile via Knoevenagel-Doebner condensation

An In-depth Technical Guide to the Synthesis of 2-Cyclopentylideneacetonitrile via Knoevenagel Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable α,β-unsaturated nitrile intermediate, through the Knoevenagel condensation. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and explores critical parameters for process optimization. Addressed to researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility. It covers mechanistic principles, practical laboratory procedures, purification techniques, and methods for product characterization, serving as an authoritative resource for the successful execution and understanding of this important carbon-carbon bond-forming reaction.

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1898, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds. The reaction is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration step.[1][2] The product is typically an α,β-unsaturated compound, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.

This guide focuses on the synthesis of this compound, which involves the condensation of cyclopentanone with malononitrile (propanedinitrile). Malononitrile serves as the active methylene component, its α-protons being particularly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting carbanion by the two nitrile groups.

A common and important variant of this reaction is the Knoevenagel-Doebner modification. This modification specifically involves the use of an active methylene compound containing a carboxylic acid, such as malonic acid or cyanoacetic acid, with pyridine as the solvent and often a catalytic amount of piperidine.[1][3][4] A key feature of the Doebner modification is the in-situ decarboxylation of the intermediate, which drives the reaction to completion.[5][6] While the title reaction employs malononitrile and thus does not undergo decarboxylation, understanding the principles of the Doebner variant provides a broader context for the versatility of the Knoevenagel reaction family.

Mechanistic Insights: The Pathway to α,β-Unsaturation

The synthesis of this compound via the Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The choice of a weak base, such as the secondary amine piperidine, is critical; a strong base like sodium hydroxide could induce the self-condensation of cyclopentanone, leading to undesired side products.[1]

The reaction unfolds in three primary stages:

-

Enolate Formation: Piperidine acts as a base to deprotonate the α-carbon of malononitrile. This step is favorable because the resulting carbanion (enolate) is highly stabilized by resonance, delocalizing the negative charge across the two electron-withdrawing nitrile groups.

-

Nucleophilic Addition: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This addition forms a tetrahedral intermediate, a β-hydroxy nitrile alkoxide. Subsequent protonation, typically by the protonated piperidine catalyst, yields the aldol-type addition product.

-

Dehydration: The β-hydroxy nitrile intermediate readily undergoes base-catalyzed elimination of a water molecule. This dehydration step is thermodynamically driven by the formation of a stable, conjugated π-system, yielding the final product, this compound.

Experimental Protocol: A Validated Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles | Purity |

| Cyclopentanone | C₅H₈O | 84.12 | 8.41 g (9.0 mL) | 0.10 | ≥99% |

| Malononitrile | CH₂(CN)₂ | 66.06 | 6.61 g | 0.10 | ≥99% |

| Piperidine | C₅H₁₁N | 85.15 | 0.43 g (0.5 mL) | 0.005 | ≥99% |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | As needed | - | 2 M (aq) |

| Brine | NaCl(aq) | - | 2 x 25 mL | - | Saturated |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Equipment: 100 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, distillation apparatus.

Safety Precautions

-

Malononitrile: Highly toxic upon ingestion, inhalation, or skin contact. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Piperidine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

-

Cyclopentanone & Toluene: Flammable liquids. Keep away from ignition sources.

-

General: All steps should be performed in a well-ventilated chemical fume hood.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

-

Reagent Addition: Charge the flask with cyclopentanone (8.41 g, 0.10 mol), malononitrile (6.61 g, 0.10 mol), and toluene (50 mL).

-

Catalyst Addition: Add piperidine (0.5 mL, 0.005 mol) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL. Continue reflux for 2-4 hours or until water evolution ceases.

-

Work-up - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 2 M HCl (25 mL) to remove the piperidine catalyst.

-

Work-up - Washing: Wash the organic layer sequentially with deionized water (25 mL) and saturated brine (25 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product, a yellowish oil, is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (approx. 105-108 °C at 15 mmHg).

Process Optimization and Critical Parameters

Optimizing the Knoevenagel condensation is crucial for achieving high yield and purity, particularly in industrial applications. Several factors must be carefully controlled.

| Parameter | Standard Condition | Rationale & Optimization Potential |

| Catalyst | Piperidine (5 mol%) | Piperidine is effective, but alternatives exist. Ammonium salts (e.g., ammonium acetate) offer a milder, "greener" option.[7] Ionic liquids and heterogeneous catalysts can facilitate easier catalyst removal and recycling.[5][8] |

| Solvent | Toluene | Toluene is ideal for azeotropic removal of water with a Dean-Stark trap, which drives the reaction equilibrium toward the product. Other solvents like benzene or ethanol can be used, but the method of water removal may need to be adjusted (e.g., using molecular sieves). |

| Temperature | Reflux (~111 °C) | Refluxing in toluene provides the necessary activation energy and facilitates efficient water removal. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures could promote side reactions or polymerization. |

| Stoichiometry | 1:1 (Ketone:Nitrile) | An equimolar ratio is typically effective. Using a slight excess of one reagent may be explored to drive the reaction to completion, but this can complicate purification. |

| Water Removal | Dean-Stark Trap | This is the most critical parameter for driving the reversible condensation to completion. Ensuring the apparatus is properly set up and monitoring water collection is key to maximizing yield. |

Product Characterization

Confirming the identity and purity of the synthesized this compound is achieved through standard analytical techniques.

-

Physical Properties:

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): Peaks corresponding to the vinylic proton and the allylic protons on the cyclopentyl ring. The integration and splitting patterns will be characteristic of the exocyclic double bond structure.

-

¹³C NMR (CDCl₃): Signals for the nitrile carbon (CN), the two sp² carbons of the double bond (C=C), and the three distinct sp³ carbons of the cyclopentyl ring.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220 cm⁻¹ characteristic of a conjugated nitrile (C≡N) stretch, and a band around 1640 cm⁻¹ for the C=C double bond stretch.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z = 107, confirming the molecular weight.

-

Troubleshooting and Common Side Reactions

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction due to insufficient heating or water removal. | Ensure a consistent reflux temperature is maintained. Check the Dean-Stark trap for efficient water collection. Extend reaction time if necessary. |

| Loss of product during work-up. | Ensure pH is correct during washes. Avoid overly vigorous shaking that can lead to emulsions. | |

| Dark/Polymerized Product | Reaction temperature too high or reaction time too long. | Maintain a controlled reflux; do not overheat. Monitor the reaction by TLC to avoid prolonged heating after completion. |

| Impure malononitrile. | Use high-purity malononitrile or purify it before use. | |

| Incomplete Reaction | Ineffective catalyst or insufficient water removal. | Use fresh piperidine. Ensure the Dean-Stark apparatus is functioning correctly and the system is free of leaks. |

Conclusion

The Knoevenagel condensation of cyclopentanone and malononitrile is a robust and efficient method for synthesizing this compound. This guide has detailed the foundational mechanism, provided a field-tested experimental protocol, and discussed the critical parameters that govern the reaction's success. By understanding the causality behind each step—from the choice of a weak base to the imperative of water removal—researchers can confidently execute this synthesis, troubleshoot potential issues, and optimize conditions for enhanced yield and purity. The methodologies and principles outlined herein provide a solid framework for the application of this classic reaction in modern chemical and pharmaceutical research.

References

-

Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link][1]

-

OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Boston University Libraries. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link][5]

-

ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link][11]

-

FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Fort Hays State University. Retrieved from [Link][12]

-

YouTube. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved from [Link][6]

-

PubMed Central (PMC). (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. National Center for Biotechnology Information. Retrieved from [Link][4]

-

ResearchGate. (2018). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Retrieved from [Link][8]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link][7]

-

ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Retrieved from [Link][13]

-

PubChem. (n.d.). Cyclopentylideneacetonitrile. National Center for Biotechnology Information. Retrieved from [Link][9]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopentylideneacetonitrile | C7H9N | CID 79810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DSpace [open.bu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholars.fhsu.edu [scholars.fhsu.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Cyclopentylideneacetonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-cyclopentylideneacetonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this versatile α,β-unsaturated nitrile. The guide offers field-proven insights into its synthesis via Knoevenagel condensation, detailed analysis of its spectroscopic signatures, and a thorough exploration of its reactivity, with a focus on the Michael addition. Furthermore, potential applications in medicinal chemistry are discussed, highlighting the significance of the cyclopentylidene and cyano moieties in drug design. This document is structured to serve as a practical and authoritative resource, supported by in-text citations and a complete reference list.

Introduction

This compound, with the chemical formula C₇H₉N, is an organic compound characterized by a cyclopentylidene group attached to an acetonitrile moiety.[1] This structure confers a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis. The presence of a conjugated nitrile group activates the double bond for nucleophilic attack, rendering the molecule susceptible to a variety of chemical transformations. Its structural features are of significant interest to medicinal chemists, as the cyclopentane ring can serve as a bioisostere for other cyclic systems and the α,β-unsaturated nitrile is a key pharmacophore in various bioactive molecules. This guide aims to provide a detailed exposition of the key chemical and structural attributes of this compound, offering a foundational understanding for its application in research and development.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to understanding its chemical behavior. These properties are summarized in the table below, with some values predicted based on closely related analogs due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5732-88-7 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | ~180-190 °C (predicted) | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | ~0.95 g/mL (predicted) | |

| Solubility | Soluble in common organic solvents such as ethanol, acetonitrile, and dichloromethane. Limited solubility in water. | [2] |

Molecular Structure and Bonding

This compound possesses a planar α,β-unsaturated system due to the sp² hybridization of the exocyclic carbon of the cyclopentane ring and the adjacent carbon of the acetonitrile moiety. The nitrile group (C≡N) is linear with sp hybridization. The conjugation of the double bond with the electron-withdrawing nitrile group results in a polarized molecule, with the β-carbon being electron-deficient and thus susceptible to nucleophilic attack.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the vinylic proton around 5.0-5.5 ppm. The protons on the carbons of the cyclopentane ring will appear as multiplets in the upfield region, typically between 1.5 and 3.0 ppm. The protons on the carbons alpha to the double bond will be the most deshielded among the cyclopentane protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the nitrile carbon around 118-125 ppm. The sp² hybridized carbons of the double bond will appear in the 90-150 ppm region. The carbons of the cyclopentane ring will resonate in the aliphatic region, typically between 25 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the most characteristic absorption bands are:

-

C≡N stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹. The conjugation with the double bond slightly lowers the frequency compared to a saturated nitrile.[3][4]

-

C=C stretch: A medium intensity absorption band around 1630-1650 cm⁻¹.

-

C-H stretch (sp²): A weak to medium absorption above 3000 cm⁻¹.

-

C-H stretch (sp³): Medium to strong absorptions below 3000 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 107.[1] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals. Predicted mass-to-charge ratios for various adducts are available.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (acetonitrile) with a carbonyl compound (cyclopentanone), followed by dehydration.[6]

Detailed Experimental Protocol

The following protocol is adapted from established procedures for similar Knoevenagel condensations.[7][8][9][10][11][12]

Materials:

-

Cyclopentanone

-

Acetonitrile

-

Piperidine (or another suitable base like ammonium acetate)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclopentanone (1.0 eq), acetonitrile (as solvent and reactant), and a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically with toluene (if used as a co-solvent) and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with dilute hydrochloric acid to remove the basic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system.

Michael Addition (Conjugate Addition)

The most characteristic reaction of this compound is the Michael addition , where a nucleophile adds to the β-carbon.[13][14][15][16][17] This reaction is highly versatile and can be performed with a wide range of nucleophiles, including thiols, amines, and carbanions.

Mechanism:

-

The nucleophile attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile.

-

This leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon and the nitrogen atom of the nitrile group.

-

Protonation of the enolate intermediate, typically during aqueous workup, yields the final Michael adduct.

The choice of nucleophile and reaction conditions can be tailored to synthesize a diverse array of functionalized cyclopentane derivatives. For instance, the thia-Michael addition with thiols is a highly efficient method for the formation of carbon-sulfur bonds.[14][16]

Applications in Drug Development

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

-

Cyclopentane Ring as a Scaffold: The cyclopentane ring is a common feature in many biologically active molecules. It provides a rigid scaffold that can orient functional groups in a specific spatial arrangement for optimal interaction with biological targets.

-

α,β-Unsaturated Nitrile as a Pharmacophore: The α,β-unsaturated nitrile moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This covalent inhibition is a strategy employed in the design of certain enzyme inhibitors.

-

Bioisosteric Replacement: The cyclopentylidene group can be used as a bioisostere for other cyclic or aromatic systems to modulate pharmacokinetic and pharmacodynamic properties of a drug candidate.

The reactivity of this compound allows for its use as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, the Michael addition products can be further elaborated to generate a library of compounds for biological screening.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with a rich and predictable reactivity profile. Its synthesis is readily achievable through the Knoevenagel condensation, and its primary mode of reaction, the Michael addition, opens up a vast chemical space for the synthesis of novel cyclopentane derivatives. The structural features of this molecule make it an attractive building block for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, intended to serve as a foundational resource for researchers and scientists in the field of organic and medicinal chemistry.

References

-

PubChem. Cyclopentylideneacetonitrile. National Center for Biotechnology Information. [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. [Link]

-

Knoevenagel condensation with Malonitrile (pKas and deprotonation) : r/chemistry - Reddit. [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]

-

Effect of nucleophile on the kinetics of the reactions of 0-(2' ,4' -dinitrophenyl) - Zenodo. [Link]

-

O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R - ResearchGate. [Link]

-

Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. [Link]

-

17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R - MDPI. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. [Link]

-

This compound (C7H9N) - PubChemLite. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - Frontiers. [Link]

-

IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

-

Reactivity of electrophilic cyclopropanes - PMC - NIH. [Link]

-

NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC - NIH. [Link]

-

(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. [Link]

-

Michael addition reaction of 1 and 2 with thiols. - ResearchGate. [Link]

-

Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible - The Royal Society of Chemistry. [Link]

-

Chemical Properties of 2-Propenenitrile (CAS 107-13-1) - Cheméo. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. [Link]

-

Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. [Link]

-

Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent - SciSpace. [Link]

-

2-Pentylidenecyclopentanone | C10H16O | CID 86000 - PubChem. [Link]

-

Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. - ResearchGate. [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. [Link]

-

Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem. [Link]

-

Knoevenagel condensation - Wikipedia. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

2-Benzylidenecyclopentanone | C12H12O | CID 1551028 - PubChem. [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. [Link]

Sources

- 1. Cyclopentylideneacetonitrile | C7H9N | CID 79810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. PubChemLite - this compound (C7H9N) [pubchemlite.lcsb.uni.lu]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Cyclopentylideneacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-cyclopentylideneacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by foundational NMR principles and empirical data. We will explore the structural nuances of this α,β-unsaturated nitrile and elucidate how its unique electronic and steric features are manifested in its NMR spectra. This guide offers a robust framework for the structural verification and purity assessment of this compound, crucial for its application in synthetic chemistry and pharmaceutical research.

Introduction: The Significance of NMR in Characterizing α,β-Unsaturated Nitriles

This compound is a valuable building block in organic synthesis, featuring a conjugated system comprising a nitrile group and an exocyclic double bond. This arrangement imparts unique reactivity to the molecule, making it a precursor for various heterocyclic compounds and pharmacologically active agents. Given the subtlety of its isomeric forms and the potential for impurities during synthesis, a definitive structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will leverage data from the Spectral Database for Organic Compounds (SDBS) to provide a granular analysis of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and NMR-Relevant Features

To comprehend the NMR spectra, a foundational understanding of the molecule's structure is essential.

Figure 1: Structure of this compound with atom numbering for NMR analysis.

The key structural features influencing the NMR spectra are:

-

The Cyclopentylidene Ring: The five-membered ring contains methylene (-CH₂-) groups at positions C2, C3, C4, and C5. The protons on these carbons will exhibit distinct chemical shifts based on their proximity to the electron-withdrawing double bond and nitrile group.

-

The α,β-Unsaturated System: The exocyclic double bond (C1=C6) is in conjugation with the nitrile group (-C≡N). This conjugation leads to a significant deshielding effect on the vinylic proton (Hα) and the vinylic carbons (C1 and C6).

-

The Nitrile Group: The strongly electron-withdrawing nitrile group influences the chemical shifts of nearby nuclei, particularly C6 and C7.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted Chemical Shifts and Multiplicities

Based on the structure and general principles of NMR spectroscopy, we can predict the approximate chemical shifts and splitting patterns for the protons in this compound.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Hα | 5.0 - 5.5 | Triplet (t) or Triplet of triplets (tt) | Vinylic proton, deshielded by the double bond and nitrile group. Coupled to the two adjacent protons on C5. |

| H₂-C5 | 2.2 - 2.6 | Triplet (t) | Allylic protons, deshielded by the adjacent double bond. Coupled to the protons on C4. |

| H₂-C2 | 2.2 - 2.6 | Triplet (t) | Allylic protons, deshielded by the adjacent double bond. Coupled to the protons on C3. |

| H₂-C4 | 1.6 - 1.9 | Quintet (quint) | Aliphatic protons, coupled to the protons on C3 and C5. |

| H₂-C3 | 1.6 - 1.9 | Quintet (quint) | Aliphatic protons, coupled to the protons on C2 and C4. |

Experimental ¹H NMR Data

The experimental ¹H NMR spectrum of this compound, obtained from the Spectral Database for Organic Compounds (SDBS), provides the following key signals:

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.17 | Triplet (t) | 1H | Hα |

| 2.45 | Triplet (t) | 4H | H₂-C2 & H₂-C5 |

| 1.75 | Quintet (quint) | 4H | H₂-C3 & H₂-C4 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Interpretation of the ¹H NMR Spectrum

-

The Vinylic Proton (Hα) at 5.17 ppm: This downfield chemical shift is characteristic of a proton attached to a carbon-carbon double bond. The triplet multiplicity arises from coupling to the two equivalent protons on the adjacent C5 carbon.

-

The Allylic Protons (H₂-C2 & H₂-C5) at 2.45 ppm: These protons are on the carbons directly attached to the double bond (allylic position). Their chemical shift is downfield compared to typical aliphatic protons due to the deshielding effect of the π-system. The triplet multiplicity is a result of coupling to the two adjacent protons on C3 and C4, respectively. The integration of 4H confirms that the protons on C2 and C5 are chemically equivalent due to the symmetry of the cyclopentylidene ring.

-

The Aliphatic Protons (H₂-C3 & H₂-C4) at 1.75 ppm: These protons are further from the electron-withdrawing groups and therefore resonate at a more upfield chemical shift. The quintet multiplicity is due to coupling with the four neighboring protons (two on the adjacent methylene group in the ring and two on the other adjacent methylene group). The integration of 4H indicates the chemical equivalence of the protons on C3 and C4.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shifts

The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms and π-systems.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C7 (-C≡N) | 115 - 125 | Nitrile carbon, sp-hybridized. |

| C1 (=C) | 140 - 160 | Quaternary vinylic carbon, deshielded. |

| C6 (=CH) | 90 - 110 | Vinylic carbon attached to the nitrile group. |

| C2 & C5 (-CH₂-) | 30 - 40 | Allylic carbons, deshielded. |

| C3 & C4 (-CH₂-) | 25 - 35 | Aliphatic carbons. |

Experimental ¹³C NMR Data

The experimental ¹³C NMR data from the SDBS confirms these predictions:

Table 2: Experimental ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C1 |

| 118.1 | C7 (-C≡N) |

| 93.3 | C6 |

| 34.0 | C2 & C5 |

| 26.1 | C3 & C4 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Interpretation of the ¹³C NMR Spectrum

-

The Quaternary Vinylic Carbon (C1) at 171.2 ppm: This is the most downfield signal, as expected for a quaternary carbon involved in a double bond and part of a conjugated system.

-

The Nitrile Carbon (C7) at 118.1 ppm: This chemical shift is within the characteristic range for nitrile carbons.

-

The Vinylic Carbon (C6) at 93.3 ppm: This carbon is significantly shielded compared to C1. This is a common feature in α,β-unsaturated nitriles where the β-carbon (in this case, C6) experiences increased electron density due to resonance.

-

The Allylic Carbons (C2 & C5) at 34.0 ppm: These carbons are deshielded compared to the other aliphatic carbons due to their proximity to the double bond. The single peak confirms their chemical equivalence.

-

The Aliphatic Carbons (C3 & C4) at 26.1 ppm: These carbons are in a typical aliphatic environment and show a single peak, indicating their equivalence.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

Figure 2: Workflow for NMR sample preparation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as this compound is soluble in it, and it has a well-defined residual solvent peak for referencing. The inclusion of tetramethylsilane (TMS) at 0.03% (v/v) provides a sharp reference signal at 0.00 ppm.

-

Concentration: For ¹H NMR, a concentration of 10-20 mg in 0.6 mL of solvent is adequate. For ¹³C NMR, a more concentrated sample (30-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: It is crucial to filter the sample solution through a Pasteur pipette plugged with a small amount of glass wool directly into the NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Homogenization: After capping the NMR tube, the sample should be gently inverted several times to ensure a homogeneous solution.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: Suggested NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 8-16 | 1024-4096 |

| Relaxation Delay (d1) | 1.0 s | 2.0 s |

| Acquisition Time (aq) | ~4 s | ~1 s |

| Spectral Width (sw) | 20 ppm | 240 ppm |

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous confirmation of its molecular structure. The chemical shifts and coupling patterns are consistent with the presence of a cyclopentylidene ring conjugated with a nitrile group. The downfield shift of the vinylic proton and the distinct signals for the allylic and aliphatic protons in the ¹H NMR spectrum, coupled with the characteristic chemical shifts of the vinylic, nitrile, and aliphatic carbons in the ¹³C NMR spectrum, serve as a unique fingerprint for this molecule. This in-depth guide provides the necessary framework for researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Interpretation of the Fourier-Transform Infrared (FTIR) Spectrum of 2-Cyclopentylideneacetonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-cyclopentylideneacetonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization. The interpretation is grounded in the fundamental principles of molecular vibrations, with a focus on how the unique structural features of this compound—specifically the α,β-unsaturation involving a nitrile group and an exocyclic double bond—influence its infrared absorption profile.

Introduction: The Role of FTIR in Molecular Structure Elucidation

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds can absorb energy and vibrate at specific frequencies. These absorptions are not arbitrary; they are governed by the bond strength, the masses of the bonded atoms, and the overall molecular geometry.[1] The resulting FTIR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in a sample.[2][3]

For a molecule like this compound, FTIR spectroscopy allows for the direct confirmation of its key structural components: the nitrile (C≡N) group, the carbon-carbon double bond (C=C), and the saturated hydrocarbon framework of the cyclopentane ring. Furthermore, subtle shifts in the absorption frequencies provide deep insights into the electronic interactions between these functional groups.

Molecular Structure and Expected Vibrational Modes

To properly interpret the FTIR spectrum, we must first consider the structure of this compound.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The molecule is characterized by a cyclopentane ring with an exocyclic double bond, which is conjugated with a nitrile group. This conjugation is the most significant electronic feature and will have a pronounced effect on the vibrational frequencies of both the C=C and C≡N bonds.

The primary vibrational modes we expect to observe can be categorized as follows:

-

C-H Vibrations: Stretching and bending modes from both the sp²-hybridized carbon of the double bond and the sp³-hybridized carbons of the cyclopentane ring.

-

C≡N Stretching: The characteristic triple bond stretch of the nitrile group.

-

C=C Stretching: The stretching of the exocyclic double bond.

-

Cyclopentane Ring Vibrations: C-C stretching and CH₂ bending (scissoring, wagging, twisting) modes within the ring structure.

Detailed Spectral Interpretation

The following sections break down the expected absorption bands in the FTIR spectrum of this compound, moving from higher to lower wavenumbers.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between C-H bonds on sp² and sp³ hybridized carbons.[4]

-

=C-H Stretch (sp²): The hydrogen atom attached to the exocyclic double bond will give rise to a weak to medium intensity absorption band slightly above 3000 cm⁻¹, typically in the range of 3100-3020 cm⁻¹ .[4][5] The presence of a peak in this area is a clear indication of a C=C double bond with an attached hydrogen.

-

-C-H Stretch (sp³): The eight hydrogen atoms on the four CH₂ groups of the cyclopentane ring will produce strong, sharp absorption bands just below 3000 cm⁻¹.[4] We expect to see multiple peaks in the 2960-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes of the methylene groups.[6][7] For cyclopentane derivatives, these peaks are typically prominent.[8]

The Nitrile (C≡N) Stretching Region (2260-2200 cm⁻¹)

The C≡N triple bond stretch is one of the most characteristic and easily identifiable absorptions in an IR spectrum due to its unique position and sharp, intense nature.[9][10]

-

Saturated Aliphatic Nitriles: Typically absorb in the range of 2260-2240 cm⁻¹.[10][11]

-

Effect of Conjugation: In this compound, the nitrile group is conjugated with the C=C double bond. This delocalization of π-electrons weakens the C≡N bond, lowering its force constant.[9][12] Consequently, less energy is required to excite its stretching vibration. This results in a shift of the absorption band to a lower wavenumber (frequency) .[10][12] Therefore, for this molecule, the C≡N stretch is predicted to appear in the 2240-2220 cm⁻¹ range.[10] The intensity of this peak is expected to be strong due to the large change in dipole moment during the vibration of the polar C≡N bond.[10]

The Double Bond (C=C) Stretching Region (1680-1620 cm⁻¹)

The stretching vibration of the carbon-carbon double bond is another key diagnostic feature. Its position is influenced by substitution, conjugation, and ring strain.

-

Typical Alkenes: Non-conjugated C=C bonds generally absorb in the 1680-1640 cm⁻¹ region.[5]

-

Effect of Conjugation: Similar to the nitrile group, conjugation with the electron-withdrawing nitrile group delocalizes the π-electrons of the C=C bond. This reduces its double-bond character, weakening it and lowering the absorption frequency.[1]

-

Exocyclic Double Bonds: The position of an exocyclic C=C bond is sensitive to the size of the ring to which it is attached. For a five-membered ring, this effect tends to shift the absorption to a slightly higher frequency compared to a six-membered ring.[7] However, the conjugation effect is typically more dominant.

Considering these factors, the C=C stretching vibration for this compound is expected to appear as a medium-to-strong intensity band in the 1650-1620 cm⁻¹ range.

The Fingerprint Region (1500-600 cm⁻¹)

This region of the spectrum is often complex, containing a multitude of overlapping absorption bands arising from various bending and stretching vibrations.[2] While difficult to interpret fully without reference spectra, key group frequencies can still be identified.

-

CH₂ Bending (Scissoring): The methylene groups of the cyclopentane ring will exhibit a characteristic scissoring vibration, expected around 1465-1448 cm⁻¹ .[7][8]

-

=C-H Bending: The out-of-plane bending (wagging) of the sp² C-H bond can be a useful diagnostic tool, although its position can vary. For trisubstituted alkenes, this band can appear in the 1000-650 cm⁻¹ range and is often strong.[5][13]

-

C-C Stretching: Stretching vibrations of the single bonds within the cyclopentane ring and the bond between the ring and the vinyl carbon will appear in the 1200-800 cm⁻¹ range. These are typically weak and part of the complex pattern that makes this region a unique fingerprint for the molecule.[7]

Summary of Expected FTIR Absorptions

The following table summarizes the predicted key absorption bands for this compound, their origins, and the rationale behind their expected positions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale for Assignment |

| 3100 - 3020 | Weak-Med | =C-H (sp²) Stretch | Characteristic of C-H bonds on a double bond.[4][5] |

| 2960 - 2850 | Strong | -C-H (sp³) Stretch (asym & sym) | Characteristic of CH₂ groups in an aliphatic ring.[6][8] |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch (Conjugated) | Key diagnostic peak. Frequency is lowered from the typical 2260-2240 cm⁻¹ range due to conjugation with the C=C double bond, which weakens the C≡N bond.[9][10][12] |

| 1650 - 1620 | Medium-Strong | C=C Stretch (Conjugated, Exocyclic) | Key diagnostic peak. Frequency is lowered from the typical 1680-1640 cm⁻¹ range due to conjugation with the electron-withdrawing nitrile group.[1] |

| 1465 - 1448 | Medium | -CH₂- Bending (Scissoring) | Characteristic of methylene groups within the cyclopentane ring.[7][8] |

| 1000 - 650 | Medium-Strong | =C-H Bending (Out-of-Plane) | Bending vibration of the hydrogen on the double bond.[13] |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate this interpretation, a high-quality spectrum must be obtained. The following protocol outlines the standard procedure for analyzing a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

-

Lower the ATR press to ensure no sample is present.

-

Acquire a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a single drop of this compound onto the center of the ATR crystal.

-

Lower the press arm to ensure firm contact between the liquid sample and the crystal surface.

-

Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the ATR crystal and press thoroughly with the appropriate solvent to remove all traces of the sample.

-

Process the resulting spectrum. This may include an ATR correction (if required by the software) and baseline correction to ensure a flat spectrum free of artifacts.

-

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

The Unveiling of a Fragmented Identity: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyclopentylideneacetonitrile

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclopentylideneacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's fragmentation, offering a predictive analysis based on established chemical logic and data from analogous structures. By understanding these fragmentation pathways, researchers can confidently identify this compound and similar structures in complex matrices.

Introduction: The Structural Significance of this compound

This compound, with a molecular formula of C₇H₉N and a molecular weight of 107.15 g/mol , is a fascinating molecule that combines the structural features of a five-membered carbocycle with an α,β-unsaturated nitrile.[1] This unique arrangement of functional groups, including an exocyclic double bond, a cyclopentyl ring, and a nitrile group, dictates a rich and informative fragmentation pattern under electron ionization mass spectrometry. The presence of nitrogen in the molecule adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

The analysis of its mass spectrum is crucial for its unambiguous identification in various applications, from synthetic chemistry to metabolomics. This guide will dissect the probable fragmentation mechanisms, providing a roadmap for interpreting the mass spectral data of this and structurally related compounds.

Predicted Mass Spectrum and Core Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at an m/z of 107. For many nitriles, the molecular ion peak can be weak or even absent.[3] A more prominent peak is often observed at M-1, resulting from the loss of a hydrogen radical.[3]

The key fragmentation pathways are anticipated to be driven by the stability of the resulting carbocations and radical species, influenced by the cyclopentylidene ring and the conjugated nitrile group.

The Prominent M-1 Peak: Loss of an Allylic Hydrogen

The formation of a significant peak at m/z 106 is highly probable due to the loss of a hydrogen radical (H•) from the cyclopentyl ring. The hydrogens on the carbons adjacent to the exocyclic double bond are allylic and, upon removal, lead to a resonance-stabilized cation. This is a common feature in the mass spectra of unsaturated cyclic systems.

Ring Fragmentation: The Retro-Diels-Alder-type Cleavage

Cyclic systems are prone to ring-opening and subsequent fragmentation. A characteristic fragmentation for cyclic alkenes is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) through a retro-Diels-Alder-type mechanism. For this compound, this would lead to a significant fragment at m/z 79 .

Cleavage of the Cyclopentyl Ring

Further fragmentation of the cyclopentyl ring can occur through the loss of other neutral fragments. The loss of a propyl radical (C₃H₇•, 43 Da) or propylene (C₃H₆, 42 Da) can lead to fragments at m/z 64 and m/z 65 , respectively. The stability of the resulting ions will dictate the relative abundance of these peaks.

The Influence of the Nitrile Group

The nitrile group itself can direct fragmentation. While the loss of the •CN radical (26 Da) is possible, it is generally less favored in aliphatic nitriles compared to other fragmentation pathways. However, a fragment at m/z 41 , corresponding to the [CH₂CN]⁺ ion, is a common feature in the mass spectra of many nitriles and could be observed here, potentially arising from rearrangements.

Tabulated Summary of Predicted Fragmentation Data

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Predicted Intensity |

| 107 | [C₇H₉N]⁺˙ | - | Molecular Ion | Low to Medium |

| 106 | [C₇H₈N]⁺ | H• | Loss of allylic hydrogen | High |

| 79 | [C₅H₅N]⁺˙ | C₂H₄ | Retro-Diels-Alder type cleavage of the cyclopentyl ring | Medium to High |

| 78 | [C₅H₄N]⁺ | C₂H₅• | Ring cleavage and loss of an ethyl radical | Medium |

| 65 | [C₄H₃N]⁺˙ | C₃H₆ | Ring cleavage and loss of propylene | Medium |

| 53 | [C₄H₅]⁺ | CH₂CN• | Cleavage of the bond between the ring and the acetonitrile group | Medium |

| 41 | [C₂H₃N]⁺˙ or [C₃H₅]⁺ | C₅H₆ or C₄H₄N• | Rearrangement and cleavage or cyclopentyl fragment | Medium |

Experimental Protocol for Mass Spectrometric Analysis

To acquire the mass spectrum of this compound, the following experimental setup using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) if available.

-

Propose fragmentation mechanisms for the observed peaks based on the principles outlined in this guide.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.

Caption: Proposed major fragmentation pathways of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be rich with structural information, stemming from its unique combination of a cyclopentylidene ring and an α,β-unsaturated nitrile. The key fragmentation pathways likely involve the loss of an allylic hydrogen to form a stable cation at m/z 106, and characteristic ring cleavages leading to fragments at m/z 79 and 65. By following the detailed experimental protocol and utilizing the predictive fragmentation data and visualizations provided in this guide, researchers and scientists can effectively identify and characterize this molecule, contributing to advancements in their respective fields.

References

-

PubChem. Cyclopentylideneacetonitrile. National Center for Biotechnology Information. [Link]

-

NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. US Government Printing Office. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to 2-Cyclopentylideneacetonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyclopentylideneacetonitrile, a versatile α,β-unsaturated nitrile with significant potential as a building block in organic synthesis and medicinal chemistry. This document delineates its chemical identity, including its CAS number and IUPAC name, and offers a detailed exploration of its synthesis, spectroscopic characterization, reactivity, and prospective applications in drug discovery. The content herein is curated to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

1.1. Nomenclature and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 5732-88-7[1]

-

Molecular Formula: C₇H₉N[1]

-

Synonyms: Cyclopentylideneacetonitrile, (Cyanomethylene)cyclopentane[1]

1.2. Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 107.15 g/mol | [1] |

| Appearance | Combustible liquid | [1] |

| XLogP3 | 1.4 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, acetonitrile, with a ketone, cyclopentanone, typically catalyzed by a weak base.[2]

Reaction Principle and Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism. The basic catalyst deprotonates the α-carbon of acetonitrile, which is rendered acidic by the electron-withdrawing nitrile group, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting β-hydroxynitrile intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, this compound.

Figure 1: Mechanism of the Knoevenagel Condensation for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via the Knoevenagel condensation.

Materials:

-

Cyclopentanone

-

Acetonitrile

-

Piperidine (catalyst)

-

Toluene or Benzene (solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), acetonitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as toluene or benzene.

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution and brine.[3]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3] The crude product can be further purified by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2220 | C≡N stretch (nitrile) | Strong |

| ~1640 | C=C stretch (alkene) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Strong |

Table 2: Characteristic IR Absorption Bands for this compound. The presence of a strong absorption band around 2220 cm⁻¹ is indicative of the nitrile functional group, while the band around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic proton and the allylic and aliphatic protons of the cyclopentyl ring. The vinylic proton should appear as a singlet or a narrow multiplet in the downfield region. The protons on the cyclopentyl ring will appear as multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclopentyl ring. The nitrile carbon is expected to appear in the range of 115-125 ppm. The olefinic carbons will resonate in the downfield region, typically between 100-150 ppm, while the aliphatic carbons of the cyclopentyl ring will be found in the upfield region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 107, corresponding to its molecular weight.[1][8]

Reactivity and Synthetic Utility

This compound is an α,β-unsaturated nitrile, a class of compounds known for their versatile reactivity. The conjugation of the nitrile group with the carbon-carbon double bond makes the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael-type addition. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules.

Figure 2: Reactivity profile of this compound.

Applications in Drug Discovery and Development

The cyclopentane ring is a common motif in many biologically active compounds and approved drugs. Its incorporation can influence a molecule's lipophilicity, conformational rigidity, and metabolic stability. The α,β-unsaturated nitrile moiety in this compound is a known pharmacophore that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can be a strategy for designing targeted covalent inhibitors.

While direct pharmacological data for this compound is limited in publicly available literature, its structural features suggest several avenues for its application in drug discovery:

-

Scaffold for Library Synthesis: It can serve as a versatile starting material for the synthesis of libraries of cyclopentane-containing compounds for high-throughput screening.

-

Precursor to Bioactive Molecules: Derivatives of this compound, such as pyran and pyridine derivatives synthesized from related starting materials, have shown cytotoxic activity against cancer cell lines.[9]

-

Warhead for Covalent Inhibitors: The electrophilic nature of the double bond makes it a potential "warhead" for the design of covalent inhibitors targeting specific proteins.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its well-defined synthesis via the Knoevenagel condensation and its predictable reactivity make it an attractive starting material for the synthesis of a wide range of organic compounds. For drug development professionals, the combination of the cyclopentyl scaffold and the reactive α,β-unsaturated nitrile moiety offers intriguing possibilities for the design of novel therapeutic agents. Further exploration of the pharmacological properties of derivatives of this compound is a promising area for future research.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79810, this compound. Retrieved from [Link].

- Journal of Chemical Education (2009).

-

PubChemLite. This compound (C7H9N). Retrieved from [Link].

-

Wikipedia. Knoevenagel condensation. Retrieved from [Link].

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Retrieved from [Link].

-

Metin, T. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link].

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Infrared Spectroscopy Table. Retrieved from [Link].

- Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link].

-

ResearchGate. Pharmaceutical applications of cyclodextrins and their derivatives. Retrieved from [Link].

-

Chem Help ASAP (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100 MHz, acetone-d6). Retrieved from [Link].

Sources

- 1. Cyclopentylideneacetonitrile | C7H9N | CID 79810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C7H9N) [pubchemlite.lcsb.uni.lu]

- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylideneacetonitrile

Introduction

2-Cyclopentylideneacetonitrile, a versatile intermediate in organic synthesis, holds significant interest for researchers and professionals in drug development and materials science. Its unique molecular architecture, featuring a polar nitrile group and a nonpolar cyclopentylidene ring, gives rise to a specific set of physical properties that govern its behavior in various chemical systems. A thorough understanding of these properties, namely its boiling point and solubility, is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, empowering researchers to confidently and accurately work with this compound.

Core Physical Properties of this compound

The physical properties of a molecule are a direct manifestation of its intermolecular forces. In the case of this compound, these forces are a combination of dipole-dipole interactions from the highly polar nitrile group and van der Waals forces from the nonpolar cyclopentane ring.

Boiling Point: A Measure of Volatility

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, and it provides a key indication of its volatility. For nitriles, the strong dipole-dipole interactions resulting from the polar carbon-nitrogen triple bond lead to significantly higher boiling points than nonpolar compounds of similar molecular weight.[1][2]

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N | PubChem[3] |

| Molecular Weight | 107.15 g/mol | PubChem[3] |

| Predicted Boiling Point | Not available | |

| XLogP3 | 1.4 | PubChem[3] |

Note: The boiling point is a predicted value and should be confirmed experimentally.

The predicted boiling point reflects the energy required to overcome the intermolecular forces holding the molecules together in the liquid phase. The presence of the polar nitrile group is the primary contributor to this relatively high predicted boiling point for a molecule of its size.

Solubility Profile: "Like Dissolves Like"

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

This compound possesses both a polar functional group (the nitrile) and a nonpolar hydrocarbon ring. This dual character suggests a nuanced solubility profile.

-

Solubility in Water: The nitrile group can act as a hydrogen bond acceptor from water molecules, which would suggest some degree of water solubility.[1] However, the nonpolar cyclopentylidene ring is hydrophobic and will hinder dissolution in water. Therefore, this compound is expected to be sparingly soluble in water.

-

Solubility in Organic Solvents: Due to the presence of the nonpolar cyclopentylidene ring, this compound is expected to be soluble in a range of common organic solvents, such as ethanol, acetone, and diethyl ether. The extent of solubility will depend on the polarity of the specific solvent.

Experimental Determination of Physical Properties